molecular formula C4H10O2 B1301861 (R)-(-)-1-Methoxy-2-propanol CAS No. 4984-22-9

(R)-(-)-1-Methoxy-2-propanol

Cat. No. B1301861
Key on ui cas rn: 4984-22-9
M. Wt: 90.12 g/mol
InChI Key: ARXJGSRGQADJSQ-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06037484

Procedure details

A 100 mL Parr reactor equipped with a magnetic stir bar is charged with 34 grams of methanol, 200 mg. of 2,6-lutidine and 250 mg. of Ts-1 titanium silicalite containing 2.1 weight % Ti (calcined at 540-550° C. before use). After stirring for several minutes at ambient temperature, 8 grams of 30% aqueous hydrogen peroxide is added. The closed reactor is then charged with 14 grams of propylene from a Hoke pressure vessel using 400 psig of nitrogen. The reactor is heated at 40° C. for 30 minutes and cooled to 20° C. using an ice bath. The gasses from the reactor are vented into a gas bag. The reactor is pressurized to 400 psig with nitrogen and the gasses vented into another gas bag. The gas bags are analyzed by GC for oxygen, propylene oxide, propylene and CO2. The volumes of the bags are measured using a wet test meter. The liquid phase is analyzed by GC for oxygenated products using acetonitrile as a standard and by LC for carboxylic acids. The hydrogen peroxide conversion is measured by reaction of an aliquot of the recovered liquid with sodium iodide and titration with sodium thiosulfate. The above reaction gave propylene oxide and propylene glycol monomethyl ether isomers in 98.5 and 0.8% selectivity, respectively. The selectivities were based on observed products on a propylene basis. The hydrogen peroxide conversion was 74%.
Quantity
34 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Ts-1 titanium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8 g
Type
reactant
Reaction Step Four
Quantity
14 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
N1C(C)=CC=[CH:3][C:2]=1[CH3:8].OO.C=CC.O=O.[CH2:16]1[O:19][CH:17]1[CH3:18].[C:20](=O)=[O:21]>CO>[CH2:16]1[O:19][CH:17]1[CH3:18].[CH3:20][O:21][CH2:3][CH:2]([OH:19])[CH3:8]

Inputs

Step One
Name
Quantity
34 g
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Step Three
Name
Ts-1 titanium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
8 g
Type
reactant
Smiles
OO
Step Five
Name
Quantity
14 g
Type
reactant
Smiles
C=CC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for several minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 mL Parr reactor equipped with a magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
The reactor is heated at 40° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C.
CUSTOM
Type
CUSTOM
Details
for oxygenated products
CUSTOM
Type
CUSTOM
Details
The hydrogen peroxide conversion is measured by reaction of an aliquot of the recovered liquid with sodium iodide and titration with sodium thiosulfate
CUSTOM
Type
CUSTOM
Details
The above reaction

Outcomes

Product
Name
Type
product
Smiles
C1C(C)O1
Name
Type
product
Smiles
COCC(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06037484

Procedure details

A 100 mL Parr reactor equipped with a magnetic stir bar is charged with 34 grams of methanol, 200 mg. of 2,6-lutidine and 250 mg. of Ts-1 titanium silicalite containing 2.1 weight % Ti (calcined at 540-550° C. before use). After stirring for several minutes at ambient temperature, 8 grams of 30% aqueous hydrogen peroxide is added. The closed reactor is then charged with 14 grams of propylene from a Hoke pressure vessel using 400 psig of nitrogen. The reactor is heated at 40° C. for 30 minutes and cooled to 20° C. using an ice bath. The gasses from the reactor are vented into a gas bag. The reactor is pressurized to 400 psig with nitrogen and the gasses vented into another gas bag. The gas bags are analyzed by GC for oxygen, propylene oxide, propylene and CO2. The volumes of the bags are measured using a wet test meter. The liquid phase is analyzed by GC for oxygenated products using acetonitrile as a standard and by LC for carboxylic acids. The hydrogen peroxide conversion is measured by reaction of an aliquot of the recovered liquid with sodium iodide and titration with sodium thiosulfate. The above reaction gave propylene oxide and propylene glycol monomethyl ether isomers in 98.5 and 0.8% selectivity, respectively. The selectivities were based on observed products on a propylene basis. The hydrogen peroxide conversion was 74%.
Quantity
34 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Ts-1 titanium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8 g
Type
reactant
Reaction Step Four
Quantity
14 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
N1C(C)=CC=[CH:3][C:2]=1[CH3:8].OO.C=CC.O=O.[CH2:16]1[O:19][CH:17]1[CH3:18].[C:20](=O)=[O:21]>CO>[CH2:16]1[O:19][CH:17]1[CH3:18].[CH3:20][O:21][CH2:3][CH:2]([OH:19])[CH3:8]

Inputs

Step One
Name
Quantity
34 g
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Step Three
Name
Ts-1 titanium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
8 g
Type
reactant
Smiles
OO
Step Five
Name
Quantity
14 g
Type
reactant
Smiles
C=CC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for several minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 mL Parr reactor equipped with a magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
The reactor is heated at 40° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C.
CUSTOM
Type
CUSTOM
Details
for oxygenated products
CUSTOM
Type
CUSTOM
Details
The hydrogen peroxide conversion is measured by reaction of an aliquot of the recovered liquid with sodium iodide and titration with sodium thiosulfate
CUSTOM
Type
CUSTOM
Details
The above reaction

Outcomes

Product
Name
Type
product
Smiles
C1C(C)O1
Name
Type
product
Smiles
COCC(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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